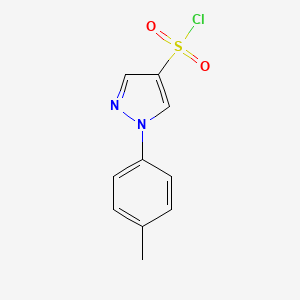

1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride

説明

特性

IUPAC Name |

1-(4-methylphenyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-8-2-4-9(5-3-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEKZRSGKWLBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 1-(4-methylphenyl)-1H-pyrazole

The pyrazole core substituted with a 4-methylphenyl group at N-1 is prepared by condensation of 4-methylphenylhydrazine with a suitable 1,3-dicarbonyl compound or equivalent precursor. This reaction is typically performed in methanol or ethanol at ambient temperature, yielding the pyrazole ring with high selectivity.

Sulfonylation with Chlorosulfonic Acid

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Chloroform or dichloromethane | Nonpolar solvents favor sulfonylation |

| Temperature | 0 °C (addition), then 60 °C (reaction) | Temperature control critical to avoid decomposition |

| Reaction time | 8–12 hours | Monitored by TLC or LC-MS |

| Atmosphere | Nitrogen | Prevents moisture and oxidation |

| Reagents ratio | Pyrazole:chlorosulfonic acid ~1:5 to 1:6 | Excess chlorosulfonic acid drives reaction |

| Post-reaction treatment | Addition of thionyl chloride at 60 °C for 2 hours | Ensures conversion to sulfonyl chloride |

Mechanistic Insights

The sulfonylation proceeds via electrophilic aromatic substitution at the pyrazole ring's 4-position, facilitated by the electron-rich nature of the pyrazole and the activating effect of the 4-methylphenyl substituent. The chlorosulfonic acid acts both as a sulfonylating agent and a chlorinating agent, with thionyl chloride used to complete chlorination of sulfonic acid intermediates.

Analytical Characterization

NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern, with characteristic shifts for the pyrazole ring and the 4-methylphenyl group. The sulfonyl chloride group causes deshielding effects on adjacent protons.

Mass Spectrometry : Confirms molecular weight and purity.

Infrared Spectroscopy : The S=O stretching vibrations around 1350–1370 cm⁻¹ and the S–Cl stretch confirm sulfonyl chloride formation.

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) monitor reaction progress and purity.

Comparative Data from Related Pyrazole Sulfonyl Chlorides

Research Findings and Practical Recommendations

The choice of base and solvent during sulfonylation and subsequent reactions (e.g., coupling with amines) significantly affects yield and product integrity.

Potassium tert-butoxide in tetrahydrofuran (THF) has been reported as an effective base for related pyrazole sulfonyl chloride derivatives, enhancing yields in subsequent sulfonamide formation.

Strict moisture exclusion is critical due to the hydrolytic sensitivity of the sulfonyl chloride group.

Reaction monitoring by TLC and LC-MS is essential for timely quenching and workup.

Post-reaction treatment with thionyl chloride improves conversion and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrazole synthesis | Condensation of 4-methylphenylhydrazine with diketone | Formation of 1-(4-methylphenyl)-1H-pyrazole |

| Sulfonylation | Chlorosulfonic acid, 0 °C to 60 °C, 8–12 h, inert atmosphere | Introduction of sulfonyl chloride group at 4-position |

| Chlorination | Thionyl chloride, 60 °C, 2 h | Conversion of sulfonic acid intermediates to sulfonyl chloride |

| Workup | Quench with ice water, extract with DCM | Isolation of crude product |

| Purification | Recrystallization or chromatography | High-purity 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride |

化学反応の分析

1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. It can undergo various chemical reactions, including:

- Substitution Reactions : The sulfonyl chloride group can be substituted with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters.

- Oxidation and Reduction : It can be oxidized to form sulfonic acids or reduced to form sulfinic acids.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to produce biaryl derivatives.

Medicinal Chemistry

1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride has been explored for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate effectiveness against various pathogens.

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

Material Science

The compound is utilized in developing novel materials with specific properties, such as polymers and dyes. Its unique structure allows for modifications that enhance material characteristics.

Neuroprotective Effects

Research indicates that lower doses of pyrazole derivatives have neuroprotective properties. In animal models, treatment with these compounds has shown a reduction in neurodegenerative disease risk.

In Vivo Studies

In vivo testing with Ehrlich ascites carcinoma-bearing mice demonstrated significant increases in survival rates when treated with specific pyrazole compounds, highlighting their potential as therapeutic agents.

作用機序

The mechanism of action of 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory effects .

類似化合物との比較

Structural and Electronic Properties

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) increase the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions. In contrast, the 4-methylphenyl group in the target compound offers stability and moderate reactivity .

- Steric Effects: Bulky substituents like 4-chlorobenzyl hinder reactivity, whereas smaller groups (e.g., methyl) facilitate easier access to the sulfonyl chloride moiety .

- Solubility: Methoxy and pyridyl groups improve aqueous solubility, while halogenated analogs exhibit higher lipophilicity .

Crystallographic and Intermolecular Interactions

The target compound exhibits a planar pyrazole ring, facilitating π-π stacking and hydrogen bonding in the solid state . In contrast, fluorinated analogs show distorted ring geometries due to steric clashes, as observed in ORTEP-III analyses . Hydrogen-bonding patterns, critical for crystal packing, vary significantly with substituents; for example, methoxy groups engage in stronger O–H∙∙∙O interactions compared to methyl .

生物活性

1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10ClN2O2S

- Molecular Weight : 246.71 g/mol

- Structure : The compound features a pyrazole ring substituted with a methylphenyl group and a sulfonyl chloride functional group.

The biological activity of 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride is attributed to its interaction with various biological targets:

- Target Proteins : Similar compounds have shown interactions with receptors in the central nervous system, leading to neuroprotective effects.

- Biochemical Pathways : It may influence dopamine metabolism and interact with enzymes such as monoamine oxidase (MAO), impacting neurotransmitter levels .

- Cellular Effects : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrazole derivatives showed antiproliferative activity against cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride have demonstrated significant inhibition of inflammatory pathways, including COX-1 and COX-2 enzymes:

Antioxidant Properties

The compound may also exhibit antioxidant activities by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular structures from oxidative damage .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

- Neuroprotective Effects : In animal models, lower doses of pyrazole derivatives have shown neuroprotective properties, potentially reducing the risk of neurodegenerative diseases.

- In Vivo Studies : In vivo testing using Ehrlich ascites carcinoma-bearing mice revealed significant increases in survival rates when treated with specific pyrazole compounds, indicating their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride with high purity?

- Methodological Answer : The synthesis typically involves chlorosulfonation of the pyrazole core. A two-step approach is recommended:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole backbone .

Chlorosulfonation : Treat the intermediate with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to introduce the sulfonyl chloride group .

Critical parameters include maintaining anhydrous conditions and gradual reagent addition to minimize hydrolysis. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .

Q. How can researchers mitigate hydrolysis or decomposition during reactions involving this sulfonyl chloride?

- Methodological Answer : Hydrolysis is a key stability challenge due to the reactivity of the sulfonyl chloride group. Strategies include:

- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves) and conduct reactions under nitrogen/argon .

- Low-Temperature Handling : Store and react the compound at 0–4°C when not in use .

- In Situ Derivatization : Immediately react the sulfonyl chloride with nucleophiles (e.g., amines) to form stable sulfonamides, avoiding prolonged isolation .

Q. What analytical techniques are recommended for characterizing 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride and its derivatives?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and substituent orientation .

- Spectroscopic Analysis :

- NMR : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl chloride at δ 3.9–4.2 ppm) .

- IR : Characteristic S=O stretches at 1360–1380 cm and 1150–1170 cm .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (expected [M+H] at m/z 257.05) .

Advanced Research Questions

Q. How can reaction selectivity be controlled during nucleophilic substitution with 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride?

- Methodological Answer : Selectivity depends on the nucleophile’s strength and steric environment. For example:

- Primary Amines : React preferentially at the sulfonyl chloride group under mild conditions (0°C, THF) to form sulfonamides .

- Secondary Amines/Thiols : Require elevated temperatures (40–60°C) and catalytic bases (e.g., triethylamine) to overcome steric hindrance .

Competing hydrolysis can be suppressed by using aprotic solvents (e.g., DCM) and molecular sieves to scavenge water .

Q. What computational methods aid in predicting the reactivity and stability of derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl chloride group exhibits high electrophilicity (LUMO ≈ -1.5 eV) .

- Molecular Dynamics (MD) : Simulate solvation effects to assess hydrolysis rates in aqueous/organic mixtures .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design for antimicrobial or anticancer applications .

Q. How can researchers resolve contradictions in spectral data for structurally similar pyrazole-sulfonyl chloride derivatives?

- Methodological Answer : Spectral overlaps (e.g., in H NMR) are common due to aromatic proton equivalence. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons unambiguously .

- Isotopic Labeling : Synthesize C-labeled analogs to track carbon environments .

- Crystallographic Validation : Cross-validate NMR assignments with X-ray structures .

Application-Oriented Questions

Q. How to design sulfonamide derivatives of this compound for studying enzyme inhibition?

- Methodological Answer :

- Target Selection : Focus on enzymes with known sulfonamide-binding pockets (e.g., carbonic anhydrase, histone deacetylases) .

- Derivatization : React the sulfonyl chloride with heterocyclic amines (e.g., pyridyl, piperazinyl) to enhance binding affinity. Use microwave-assisted synthesis (60°C, 30 min) for rapid library generation .

- Activity Screening : Employ fluorescence-based assays (e.g., FITC-labeled substrates) to quantify inhibition constants (K) .

Q. What strategies improve the stability of 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride in long-term storage?

- Methodological Answer :

- Lyophilization : Convert to a stable powder by freeze-drying under vacuum .

- Additive Stabilization : Store with desiccants (e.g., silica gel) and antioxidants (e.g., BHT) at -20°C .

- Derivative Stockpiles : Pre-synthesize stable intermediates (e.g., sulfonamides) and regenerate the sulfonyl chloride as needed via HCl/POCl treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。